Cas no 1595934-33-0 (2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid)

2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid structure
1595934-33-0 structure
商品名:2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
CAS番号:1595934-33-0
MF:C7H10N2O2S
メガワット:186.231500148773
CID:6332799
PubChem ID:121599273

2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
    • 1595934-33-0
    • 2-(dimethylamino)-2-(1,3-thiazol-4-yl)aceticacid
    • EN300-1237188
    • AKOS026733164
    • インチ: 1S/C7H10N2O2S/c1-9(2)6(7(10)11)5-3-12-4-8-5/h3-4,6H,1-2H3,(H,10,11)
    • InChIKey: JWRTXRBABLLRJO-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(=C1)C(C(=O)O)N(C)C

計算された属性

  • せいみつぶんしりょう: 186.04629874g/mol
  • どういたいしつりょう: 186.04629874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.7
  • トポロジー分子極性表面積: 81.7Ų

2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1237188-100mg
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
100mg
$804.0 2023-10-02
Enamine
EN300-1237188-1000mg
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
1000mg
$914.0 2023-10-02
Enamine
EN300-1237188-5000mg
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
5000mg
$2650.0 2023-10-02
Enamine
EN300-1237188-10000mg
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
10000mg
$3929.0 2023-10-02
Enamine
EN300-1237188-2500mg
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
2500mg
$1791.0 2023-10-02
Enamine
EN300-1237188-500mg
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
500mg
$877.0 2023-10-02
Enamine
EN300-1237188-1.0g
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
1g
$0.0 2023-06-08
Enamine
EN300-1237188-50mg
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
50mg
$768.0 2023-10-02
Enamine
EN300-1237188-250mg
2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid
1595934-33-0
250mg
$840.0 2023-10-02

2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid 関連文献

2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acidに関する追加情報

Comprehensive Overview of 2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid (CAS No. 1595934-33-0)

In the realm of organic chemistry and pharmaceutical research, 2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid (CAS No. 1595934-33-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its thiazole ring and dimethylamino functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "thiazole derivatives in drug discovery" or "CAS 1595934-33-0 applications," reflecting its relevance in modern medicinal chemistry.

The molecular structure of 2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid combines a 1,3-thiazol-4-yl moiety with a dimethylamino substituent, enabling diverse reactivity patterns. This makes it a valuable building block for designing compounds targeting enzyme inhibition or receptor modulation. Recent trends in AI-driven drug design have further highlighted the importance of such heterocyclic scaffolds, as computational models predict their efficacy in kinase inhibitors and antimicrobial agents.

From a synthetic perspective, the preparation of CAS 1595934-33-0 often involves multi-step organic reactions, including condensation and functional group interconversion. Its carboxylic acid group allows for further derivatization, aligning with the growing demand for "custom synthetic intermediates" in pharmaceutical R&D. Notably, the compound's stability under physiological conditions has spurred investigations into its use in prodrug formulations and bioconjugation strategies.

Beyond its chemical attributes, 2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid intersects with trending topics like "green chemistry" and "sustainable synthesis." Researchers are exploring eco-friendly catalytic systems to optimize its production, addressing queries such as "how to reduce waste in heterocycle synthesis." Additionally, its role in high-throughput screening libraries underscores its utility in precision medicine initiatives.

In summary, CAS 1595934-33-0 exemplifies the synergy between structural complexity and functional adaptability. As interest in targeted therapies and small-molecule probes grows, this compound will likely remain a focal point for innovations in chemical biology and therapeutic development.

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